4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

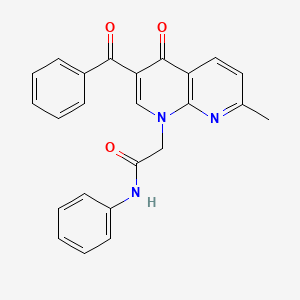

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a chemical compound with the molecular formula C9H11BF2O3 . It has a molecular weight of 215.99 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction .Applications De Recherche Scientifique

Supramolecular Chemistry

Boronic acids, including derivatives similar to 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. For instance, the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as reported by Pedireddi and Seethalekshmi (2004), demonstrates the utility of phenylboronic acids in creating intricate molecular structures Pedireddi & Seethalekshmi, 2004.

Catalysis

In the field of catalysis, boronic acids are employed in various transformations. The work by Hatamifard, Nasrollahzadeh, and Sajadi (2016) showcases the use of an Ag/zeolite nanocomposite as a catalyst for the hydroxylation of phenylboronic acid to phenol and the reduction of several dyes at room temperature. This highlights the role of boronic acids in facilitating environmentally friendly catalytic processes Hatamifard, Nasrollahzadeh, & Sajadi, 2016.

Fluorescence Studies

Boronic acid derivatives are also significant in fluorescence studies. The investigation by Geethanjali, Nagaraja, and Melavanki (2015) into the fluorescence quenching of boronic acid derivatives reveals their potential in probing molecular interactions and dynamics. Their research on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid using aniline as a quencher contributes to understanding the static quenching mechanism in these systems Geethanjali, Nagaraja, & Melavanki, 2015.

Mécanisme D'action

Target of Action

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction, which can be either electrophilic or nucleophilic .

Mode of Action

The compound interacts with its targets through a process involving oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound plays a key role, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with complex structures .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of biaryl compounds, which are important in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments.

Propriétés

IUPAC Name |

(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYNRMPPXIUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

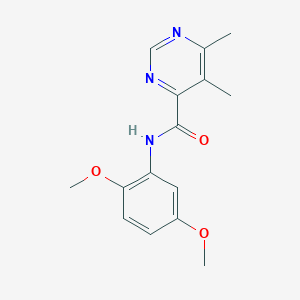

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

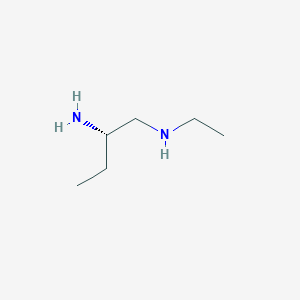

![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)

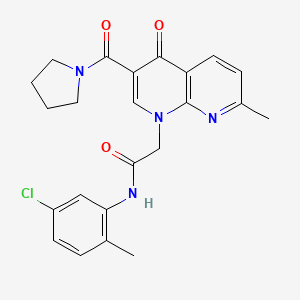

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2898151.png)

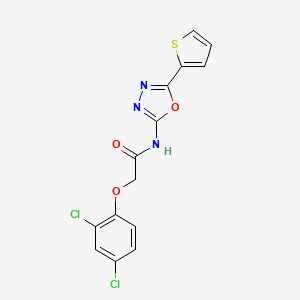

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2898154.png)